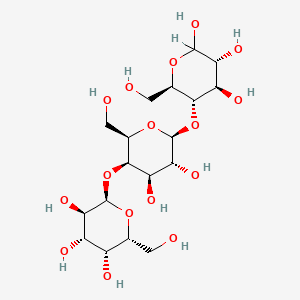
2,4-二氯苄亚叉丙二腈
概述
描述
2,4-Dichlorobenzylidenemalononitrile is a chemical compound . More detailed information about this compound can be found in various scientific literature .
Synthesis Analysis
The synthesis of 2,4-Dichlorobenzylidenemalononitrile involves several steps . One common method is the Knoevenagel condensation of benzaldehyde and malononitrile . This reaction is often catalyzed by hydrotalcites . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of 2,4-Dichlorobenzylidenemalononitrile is C10H4Cl2N2 . Its average mass is 223.058 Da and its monoisotopic mass is 221.975159 Da .Chemical Reactions Analysis
The chemical reactions involving 2,4-Dichlorobenzylidenemalononitrile are complex and can be found in various scientific literature . For example, one study discusses the reaction of 2,4-Dichlorobenzylidenemalononitrile with different catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichlorobenzylidenemalononitrile can be found in various scientific literature . For example, its molecular structure and mass are discussed in one paper .科学研究应用
Agriculture
- Application : 2,4-Dichlorobenzylidenemalononitrile is used as a synthetic plant hormone auxin in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
- Method : The compound is applied as a herbicide in agricultural environments. The indiscriminate use of pesticides can produce numerous damages to the environment .
- Results : The review provides an overview on the main characteristics of the herbicides based on 2,4-D, mostly on the role of microorganisms in its degradation and its main degradation metabolite, 2,4- dichlorophenol (2,4-DCP) .
Thermal Ignition Theory
Herbicide Formulations
- Application : 2,4-Dichlorobenzylidenemalononitrile is generally formulated as an amine salt or an ester, each of which have their own advantages and tradeoffs . It is used widely for selective control of broadleaf weeds in a variety of sectors and is found in many commonly used products .
- Method : The compound is produced in several forms, including acids, salts, amines and esters. Amine salts and esters are the two most common formulation types that have gained widespread acceptance in the marketplace .
- Results : Ester formulations are considered more efficacious, but more likely to drift off target, while amine salts are considered less efficacious but more stable .
Effects on Cucumber Growth
- Application : The compound has been studied for its effects on cucumber growth .
- Method : The study involved applying low-dose applications of 2,4-Dichlorobenzylidenemalononitrile to cucumbers .
- Results : The application of the compound resulted in a reduction in vine length compared with the control .
Clean Synthesis
- Application : The compound is used in the clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile . This process finds applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane .
- Method : The synthesis involves the use of hydrotalcites (HT) as solid bases in different reactions. The properties of HT can be changed by using different synthetic methods .
- Results : The study found that Ti-Al-Mg hydrotalcite using glycine as a fuel was the most active, selective and reusable catalyst .
Exposure in Public Spaces
- Application : The general population may be exposed to 2,4-Dichlorobenzylidenemalononitrile during and after its use in residential and recreational areas .
- Method : The compound is often applied to residential lawns, golf courses, parks, cemeteries, and other grassy areas. It is also used on aquatic weeds, so swimmers may also be exposed .
安全和危害
属性
IUPAC Name |
2-[(2,4-dichlorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVZSQGJZJMCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183869 | |
| Record name | Malononitrile, (2,4-dichlorobenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzylidenemalononitrile | |
CAS RN |
2972-76-1 | |
| Record name | 2,4-Dichlorobenzylidenemalononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorobenzylidenemalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorobenzylidenemalononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malononitrile, (2,4-dichlorobenzylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichlorobenzylidenemalononitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRS4QV9QRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














